ω-Hydroxy FTY720 Hydrochloride, also known as ω-hydroxylated fingolimod, is a derivative of fingolimod, a synthetic sphingosine 1-phosphate analogue. Fingolimod is primarily utilized in the treatment of multiple sclerosis due to its immunomodulatory effects. The ω-hydroxy derivative is formed through the biotransformation of fingolimod, specifically through the ω-hydroxylation of its octyl side chain. This modification alters its pharmacokinetic properties and biological activity.
Fingolimod was originally developed by researchers at the pharmaceutical company Novartis and has been marketed under the brand name Gilenya since its approval by the U.S. Food and Drug Administration in 2010. The ω-hydroxy derivative is produced during the metabolic processing of fingolimod in various biological systems, including human liver microsomes and hepatocytes, where cytochrome P450 enzymes play a crucial role in its conversion .
ω-Hydroxy FTY720 Hydrochloride belongs to the class of sphingosine 1-phosphate receptor modulators. These compounds are characterized by their ability to interact with sphingosine 1-phosphate receptors, which are involved in various cellular processes including immune response modulation, cell migration, and survival.
The synthesis of ω-hydroxy FTY720 Hydrochloride typically involves the following steps:
The synthesis can be monitored using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the formation of ω-hydroxy FTY720 Hydrochloride. The reaction conditions, including temperature, solvent choice, and reaction time, are optimized to maximize yield and purity.
The molecular structure of ω-hydroxy FTY720 Hydrochloride features a long hydrocarbon chain with a hydroxyl group (-OH) attached at the terminal position. This structural modification influences its interaction with sphingosine 1-phosphate receptors.
ω-Hydroxy FTY720 Hydrochloride can participate in several chemical reactions:
The metabolic pathways involving ω-hydroxy FTY720 Hydrochloride are primarily studied using liver microsomes from different species to analyze its clearance rates and metabolic stability .
ω-Hydroxy FTY720 Hydrochloride exerts its effects through modulation of sphingosine 1-phosphate receptors. Upon binding to these receptors, it induces internalization and degradation of the receptors, leading to reduced lymphocyte egress from lymphoid organs and decreased immune response.
Studies have shown that treatment with ω-hydroxy FTY720 leads to significant changes in immune cell trafficking and cytokine production, contributing to its therapeutic effects in autoimmune diseases .
Relevant data indicates that ω-hydroxy FTY720 exhibits a half-life of approximately 7 days in human plasma following administration .
ω-Hydroxy FTY720 Hydrochloride is primarily researched for its potential applications in:
ω-Hydroxy FTY720 Hydrochloride is a structurally optimized derivative of FTY720 (fingolimod), an FDA-approved sphingosine 1-phosphate (S1P) receptor modulator used for relapsing-remitting multiple sclerosis [7] [10]. Its chemical name is 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride with a terminal ω-hydroxy modification on the alkyl chain. This derivative shares FTY720’s core scaffold—a phenyl ring linked to an amino-diol moiety via an ethyl bridge—but incorporates a hydroxyl group at the ω-terminus of the octyl side chain [1] [10]. The hydrochloride salt enhances solubility and crystallinity, critical for pharmaceutical processing.
Table 1: Physicochemical Properties of ω-Hydroxy FTY720 Hydrochloride Compared to FTY720
Property | ω-Hydroxy FTY720 Hydrochloride | FTY720 |
---|---|---|
Molecular Formula | C₁₉H₃₃NO₃·HCl | C₁₉H₃₃NO₂ |
Molecular Weight | 343.94 g/mol | 307.47 g/mol |
Key Functional Groups | Amino-diol, ω-hydroxyalkyl | Amino-diol, alkyl |
LogP (Predicted) | ~4.2 | ~5.0 |
Aqueous Solubility | Moderate (hydrochloride salt) | Low (free base) |
This ω-hydroxylation significantly alters electronic properties: The hydroxyl group introduces a polar terminus, reducing overall lipophilicity (LogP decreases by ~0.8 units) while retaining membrane permeability [1]. Unlike FTY720, ω-hydroxy FTY720 avoids phosphorylation by sphingosine kinases, eliminating S1P receptor-mediated effects like lymphopenia [1] [5].
The development of ω-hydroxy FTY720 originated from efforts to enhance FTY720’s neuroprotective actions while circumventing immunosuppressive effects. FTY720 itself was synthesized in 1992 via structural simplification of myriocin (ISP-I), a natural product from the fungus Isaria sinclairii used in traditional Chinese medicine [2] [4] [7]. Myriocin’s complex structure—featuring multiple chiral centers and a carboxylic acid—was streamlined to yield FTY720’s symmetric amino-diol scaffold with an alkylphenyl side chain [2] [4].
ω-Hydroxy FTY720 emerged from preclinical studies exploring side-chain modifications. Researchers hypothesized that ω-hydroxylation—a metabolic pathway observed in native sphingolipids—could improve blood-brain barrier (BBB) penetration and redirect metabolism toward inactive carboxylic acids instead of immunosuppressive phosphates [1] [5]. This led to analogs like FTY720-C2 and FTY720-Mitoxy, where ω-hydroxylation was combined with mitochondrial-targeting motifs [1].
Pharmacologically, ω-hydroxy FTY720 is classified as a sphingolipid mimetic with dual mechanisms:
The ω-hydroxy modification confers unique biochemical and pharmacological advantages over non-hydroxylated analogs:
Enhanced Metabolic Stability and Redirected Metabolism
ω-Hydroxy FTY720 is metabolized primarily via oxidation to carboxylic acids (e.g., ω-carboxy-FTY720) by CYP4F enzymes, bypassing phosphorylation [1] [5]. This shift reduces immunosuppressive risks and shortens elimination half-life (t₁/₂ = 6–9 hours vs. FTY720’s 6–9 days) [5] [10]. Microsomal studies show species-dependent stability:
Table 2: Metabolic Stability of ω-Hydroxy FTY720 Analogs in Liver Microsomes
Species | Intrinsic Clearance (μL/min/mg) | Primary Metabolites |
---|---|---|
Human | 17.5–18.3 | ω-carboxy acids (M1–M4) |
Mouse | 1.8–22.5 | ω-carboxy acids |
Rat | 7.8–79.5 | ω-carboxy acids |
Monkey | 20.2–135.0 | ω-carboxy acids |
Data derived from [1]
Improved Blood-Brain Barrier Penetration
The ω-hydroxy group enhances passive diffusion across the BBB. In mice, intravenous ω-hydroxy FTY720 analogs achieve brain-to-plasma ratios >2 within 1 hour, persisting for 24 hours [1]. This facilitates CNS targeting for neurodegenerative diseases like Parkinson’s, where FTY720 stimulates PP2A activity and reduces α-synuclein toxicity [1] [3].
Biophysical and Structural Mimicry of Natural Sphingolipids
ω-Hydroxy ceramides are endogenous barrier lipids in the epidermis, where they form ester bonds with corneocyte proteins (e.g., involucrin) to maintain skin integrity [6] [8]. Similarly, ω-hydroxy FTY720 may integrate into lipid membranes, influencing curvature and fluidity. In model membranes, ω-hydroxy ceramides stabilize orthorhombic lipid phases but increase permeability at high concentrations (>70 mol%) due to liquid domain formation [6]. This dual behavior could enable tissue-specific drug retention.
Table 3: Functional Impact of ω-Hydroxy Modifications in Sphingolipids
Property | ω-Hydroxy Ceramides | ω-Hydroxy FTY720 |
---|---|---|
Natural Occurrence | Epidermal barrier lipids | Synthetic therapeutic analog |
Key Function | Covalent binding to involucrin (TGase 1) | Avoidance of phosphorylation |
Membrane Behavior | Forms orthorhombic/liquid phases | Enhances BBB penetration |
Metabolic Fate | β-oxidation to dicarboxylic acids | CYP4F oxidation to carboxylates |
Therapeutic Implications
By avoiding S1P receptor activation, ω-hydroxy FTY720 analogs retain neuroprotective effects (e.g., PP2A stimulation, mitochondrial enhancement) without cardiotoxicity or lymphopenia [1] [5]. This positions them as promising candidates for CNS disorders, psoriasis, and inflammatory lung conditions [3] [10].
Tables and structural comparisons highlight the transformative impact of ω-hydroxylation on FTY720’s pharmacology, enabling targeted, metabolism-resistant therapeutic applications.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1